

A Technical Guide to the Spectroscopic Characterization of 5-Phenylcyclooctanone

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Compound of Interest

Compound Name: Cyclooctanone, 5-phenyl-

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This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the spectroscopic characterization of 5-phenylcyclooctanone. It provides a summary of expected spectroscopic data and detailed experimental protocols for acquiring and analyzing this data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for 5-phenylcyclooctanone based on typical values for its constituent functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

Protons	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
C ₆ H ₅ -H	7.20 - 7.40	Multiplet	7 - 8
-CH(Ph)-	2.80 - 3.20	Multiplet	7 - 9
-CH ₂ -C=O	2.20 - 2.60	Multiplet	6 - 8
-CH ₂ -	1.40 - 2.00	Multiplet	6 - 8

Table 2: Predicted ¹³C NMR Spectroscopic Data

Carbon	Predicted Chemical Shift (δ , ppm)
C=O	205 - 220
C-Ar (quaternary)	140 - 150
CH-Ar	128 - 130
CH-Ar	126 - 128
CH-Ar	125 - 127
CH(Ph)	45 - 55
CH ₂ -C=O	40 - 50
CH ₂	25 - 40

Table 3: Predicted IR Spectroscopic Data

Functional Group	Predicted Absorption (cm ⁻¹)	Intensity
C=O (ketone)	1705 - 1725	Strong
C-H (aromatic)	3000 - 3100	Medium
C-H (aliphatic)	2850 - 3000	Medium
C=C (aromatic)	1450 - 1600	Medium to Weak
C-H (bending)	690 - 900	Strong

Table 4: Predicted Mass Spectrometry Data

Process	Predicted m/z	Notes
Molecular Ion [M] ⁺	202.29	---
α-cleavage	174, 120	Loss of CO or C ₆ H ₅ CHCH ₂
McLafferty Rearrangement	Not prominent	Requires a γ-hydrogen on a straight chain
Phenyl group fragmentation	91, 77	Tropylium ion, Phenyl cation

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of 5-phenylcyclooctanone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ¹H NMR Spectroscopy:
 - Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
 - Set the spectral width to cover the range of -1 to 10 ppm.
 - Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Integrate the peaks to determine the relative number of protons.
- ¹³C NMR Spectroscopy:
 - Acquire the spectrum on the same NMR spectrometer.

- Use a proton-decoupled sequence to obtain singlets for each unique carbon.
- Set the spectral width to cover the range of 0 to 220 ppm.
- Use a pulse angle of 45-90 degrees and a longer relaxation delay (e.g., 2-5 seconds) to ensure quantitative detection of all carbons, including quaternary carbons.
- Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Process the data similarly to the ^1H NMR spectrum.

2. Infrared (IR) Spectroscopy

- Sample Preparation:
 - Thin Film (Neat): If the sample is a liquid, place a drop between two salt plates (e.g., NaCl or KBr).
 - KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) powder (approx. 100 mg) and press into a thin, transparent pellet.
 - Solution: Dissolve the sample in a suitable solvent (e.g., CCl_4) that has minimal IR absorption in the regions of interest.
- Data Acquisition:
 - Record a background spectrum of the empty sample holder (or pure solvent).
 - Place the sample in the spectrometer and record the sample spectrum over the range of 4000 to 400 cm^{-1} .
 - The instrument software will automatically subtract the background spectrum.

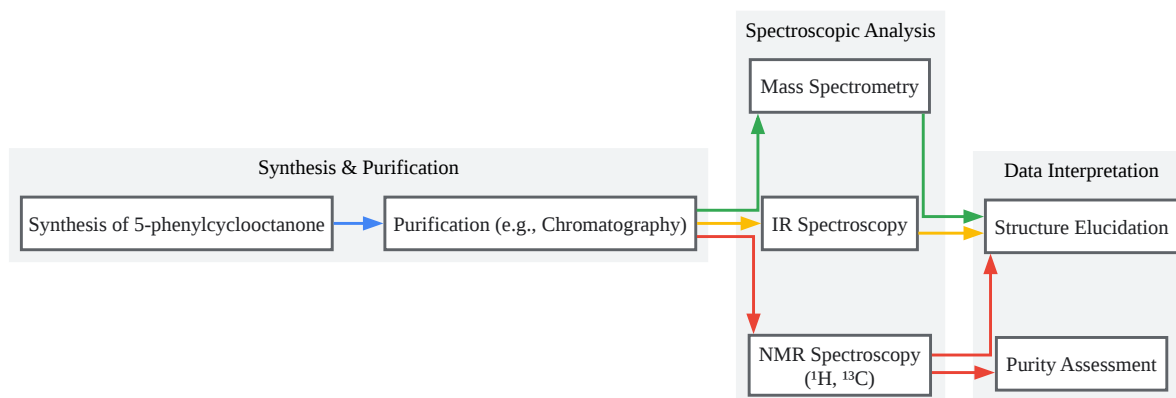
3. Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as direct insertion probe (for solids) or gas chromatography (GC-

MS) for volatile samples.

- Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.
- Analysis:
 - Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40 to 300.
 - Identify the molecular ion peak (M^+).
 - Analyze the fragmentation pattern to identify characteristic fragments resulting from processes like alpha-cleavage.

Visualizations



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of 5-phenylcyclooctanone.

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